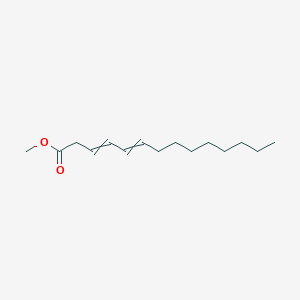

Methyl tetradeca-3,5-dienoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl tetradeca-3,5-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWLUKKGUTWMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781909 | |

| Record name | Methyl tetradeca-3,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25091-23-0 | |

| Record name | Methyl tetradeca-3,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Tetradeca 3,5 Dienoate and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation in Dienoate Synthesis

The creation of the conjugated diene system in methyl tetradeca-3,5-dienoate relies on precise carbon-carbon bond-forming reactions. Several advanced synthetic methodologies can be employed to construct the requisite dienoyl framework, each offering distinct advantages in terms of efficiency and stereochemical control.

Alkyne-based Approaches to Dienoyl Systems (e.g., Tetradecenynoate Precursors)

A common strategy for constructing conjugated dienes involves the use of alkyne precursors. beilstein-journals.orgnih.gov For the synthesis of methyl tetradeca-3,5-dienoate, a key intermediate would be a methyl tetradecenynoate. This approach allows for the sequential and controlled formation of the two double bonds. The synthesis of such precursors can be achieved through various methods, including the coupling of smaller fragments. For instance, a terminal alkyne can be coupled with a suitable electrophile to construct the carbon skeleton. The presence of the alkyne functionality provides a versatile handle for the subsequent introduction of the second double bond with defined stereochemistry. Alkyne lipids, in general, serve as important substrates in various biochemical studies and their synthesis is well-established. nih.govnih.gov

Catalytic Hydrogenation Techniques for Selective Reduction of Alkynes to Alkenes (e.g., Lindlar's Catalyst, Disiamylborane)

Once the tetradecenynoate precursor is obtained, the next critical step is the selective reduction of the alkyne to an alkene. The choice of catalyst is paramount for controlling the stereochemistry of the resulting double bond.

Lindlar's Catalyst: This poisoned palladium catalyst is widely used for the syn-hydrogenation of alkynes to yield cis (Z)-alkenes. lumenlearning.comlibretexts.org The catalyst consists of palladium deposited on calcium carbonate and treated with a poison, such as lead acetate (B1210297) and quinoline, which deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane. researchgate.netjove.com The reaction involves the adsorption of molecular hydrogen and the alkyne onto the catalyst surface, followed by the transfer of two hydrogen atoms to the same face of the triple bond. ucalgary.ca This method is highly effective for producing the (Z)-isomer of the newly formed double bond.

Disiamylborane (B86530): As an alternative to catalytic hydrogenation, hydroboration-protonolysis using sterically hindered boranes like disiamylborane ((Sia)₂BH) also achieves the syn-addition of hydrogen across the triple bond, leading to the formation of a cis-alkene. The bulky nature of the disiamylborane reagent prevents the double hydroboration of the alkyne. The resulting vinylborane (B8500763) is then protonated (e.g., with acetic acid) to yield the cis-alkene.

| Method | Reagent/Catalyst | Stereochemical Outcome | Key Features |

| Catalytic Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | syn-addition, forms cis (Z)-alkene | Prevents over-reduction to alkane. libretexts.orgjove.com |

| Hydroboration-Protonolysis | Disiamylborane ((Sia)₂BH) followed by Acetic Acid | syn-addition, forms cis (Z)-alkene | Non-catalytic, stoichiometric use of reagent. |

Wittig Reaction and Related Olefination Processes for Conjugated Diene Formation

The Wittig reaction is a powerful and versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. vaia.comwikipedia.org This reaction is particularly useful for the synthesis of conjugated dienes. brainly.comchegg.com To synthesize methyl tetradeca-3,5-dienoate, two main disconnection approaches can be envisioned:

Reaction of a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, with an α,β-unsaturated aldehyde.

Reaction of an allylic ylide with a glyoxylate (B1226380) derivative.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the trans (E)-alkene. In contrast, non-stabilized ylides typically yield the cis (Z)-alkene. wikipedia.org By carefully choosing the reactants, it is possible to control the stereochemistry of the newly formed double bond. researchgate.net For example, reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde is often preferred for constructing conjugated dienes with specific stereochemistry. researchgate.net

Ortho Ester Claisen Rearrangement and its Application to Dienic Systems

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com The Johnson-Claisen rearrangement, a variation using an allylic alcohol and a trialkyl orthoacetate (e.g., triethyl orthoacetate) in the presence of a weak acid, is particularly relevant for synthesizing γ,δ-unsaturated esters. name-reaction.comwikipedia.org

To apply this to the synthesis of a dienoic system like methyl tetradeca-3,5-dienoate, one could start with an appropriate propargylic alcohol. The initial rearrangement would generate an allenic ester, which could then be isomerized or further functionalized to the conjugated dienoate. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for excellent stereochemical control. bioinfopublication.orguchicago.edu

Palladium-Catalyzed Cross-Coupling Reactions in Conjugated Diene Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of conjugated dienes. organic-chemistry.org These reactions involve the coupling of two fragments, typically a vinyl-organometallic reagent with a vinyl halide or triflate, in the presence of a palladium catalyst.

Common examples include:

Suzuki Coupling: The reaction of a vinylboronic acid or ester with a vinyl halide. organic-chemistry.org

Stille Coupling: The coupling of a vinylstannane with a vinyl halide.

Heck Coupling: The reaction of a vinyl halide with an alkene.

These methods offer high functional group tolerance and excellent stereocontrol, as the configuration of the double bonds in the starting materials is often retained in the final product. For instance, a three-component coupling involving a vinyl triflate, a diene, and a boronic acid, catalyzed by palladium, can lead to selective 1,2-alkene difunctionalization. nih.govacs.org The mechanism of these reactions often involves an oxidative addition, migratory insertion, and reductive elimination cycle at the palladium center. acs.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

| Suzuki Coupling | Vinylboronic acid + Vinyl halide/triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Stille Coupling | Vinylstannane + Vinyl halide/triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups. |

| Heck Coupling | Alkene + Vinyl halide/triflate | Pd(0) catalyst, Base | Forms a new C-C bond at an sp² carbon. organic-chemistry.org |

Stereochemical Control in Methyl Tetradeca-3,5-dienoate Synthesis

Achieving a specific stereoisomer of methyl tetradeca-3,5-dienoate (e.g., (3E,5Z), (3E,5E), etc.) requires careful selection of the synthetic route and reaction conditions.

In Alkyne Reductions: As discussed, Lindlar's catalyst or hydroboration-protonolysis provides reliable access to cis (Z)-alkenes. jove.com For the synthesis of trans (E)-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) of the alkyne precursor would be employed. libretexts.org

In Wittig Reactions: The stereoselectivity is governed by the ylide's stability. Stabilized ylides give predominantly E-alkenes, while non-stabilized ylides favor Z-alkenes. The Schlosser modification can be used to convert the initially formed cis-selective intermediate into the trans-product. wikipedia.org

In Claisen Rearrangements: The concerted, pericyclic nature of the reaction and the preference for a chair-like transition state often translate the stereochemistry of the starting allylic alcohol into the product with high fidelity. masterorganicchemistry.comuchicago.edu

In Palladium-Catalyzed Couplings: These reactions are often highly stereospecific. The geometry of the double bonds in both the vinyl-organometallic reagent and the vinyl halide/triflate is typically retained in the final conjugated diene product. organic-chemistry.org

The synthesis of complex molecules with multiple stereocenters, such as in polyketide natural products, often relies on a combination of these stereocontrolled methods. nih.gov For methyl tetradeca-3,5-dienoate, a convergent synthesis combining, for example, a stereoselective Wittig reaction with a subsequent palladium-catalyzed coupling, or the stereocontrolled reduction of an enyne precursor, would be a powerful strategy to access a specific desired stereoisomer.

Regioselective and Stereoselective Formation of 3,5-Diene Geometry (cis/trans Isomerism)

The critical feature of methyl tetradeca-3,5-dienoate is the conjugated diene system at the C3 and C5 positions. The geometric configuration of these double bonds, whether cis (Z) or trans (E), significantly influences the molecule's properties and biological activity if it were a component of a pheromone blend. The Wittig reaction is a cornerstone in the stereoselective synthesis of such dienes. wikipedia.orgresearchgate.netlumenlearning.commasterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used. researchgate.net Non-stabilized ylides, typically those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes. wikipedia.org In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, predominantly yield (E)-alkenes. researchgate.net

For the synthesis of a specific isomer like (3E,5Z)-tetradecadienoate, a strategic disconnection approach is required. nih.govnih.gov One common strategy involves the reaction of a non-stabilized ylide with an α,β-unsaturated aldehyde. researchgate.net This approach is often preferred over the reaction of a semi-stabilized allylic ylide with a saturated aldehyde, as the latter can lead to a mixture of geometric isomers and isomerization of the existing double bond. researchgate.net

For instance, to construct the (3E,5Z) geometry, one could envision a Wittig reaction between a C9 phosphonium (B103445) ylide and a methyl ester of a 5-oxo-3-enoic acid derivative. The stereochemistry of the newly formed double bond at C5 would be dictated by the choice of ylide and reaction conditions, while the C3 double bond's geometry would be pre-established in the aldehyde component.

The Schlosser modification of the Wittig reaction offers another level of control, allowing for the formation of (E)-alkenes even from non-stabilized ylides. wikipedia.org This is achieved by treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which epimerizes the erythro betaine to the more stable threo form, leading to the (E)-alkene upon decomposition. wikipedia.org

Diastereoselective and Enantioselective Approaches to Chiral Dienoyl Esters

While methyl tetradeca-3,5-dienoate itself is not chiral, the synthetic methodologies developed for its synthesis can be extended to create chiral analogs, which are common in nature. The introduction of stereocenters into dienoyl esters can be achieved through various diastereoselective and enantioselective strategies.

For example, the synthesis of methyl (R,E)-2,4,5-tetradecatrienoate, a pheromone component, utilized an ortho ester Claisen rearrangement of an enantiomerically enriched undecyn-3-ol to generate the chiral allenic system. researchgate.net This demonstrates how chirality can be introduced early in the synthetic sequence and carried through to the final product.

Optimization of Reaction Conditions and Yields in Methyl Tetradeca-3,5-dienoate Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and purity. In the context of synthesizing methyl tetradeca-3,5-dienoate, key reactions such as esterification and the Wittig reaction require careful tuning of parameters.

The esterification of the corresponding carboxylic acid can be achieved through various methods. A common laboratory-scale method involves the use of methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid, often under reflux conditions. google.com Another convenient method for preparing methyl esters is the reaction of the carboxylic acid with diazomethane (B1218177). libretexts.org This reaction is fast and proceeds under mild conditions, but diazomethane is toxic and potentially explosive, requiring careful handling. libretexts.org A safer and efficient alternative for the preparation of amino acid methyl esters, which can be adapted for other carboxylic acids, is the use of trimethylchlorosilane in methanol at room temperature. mdpi.com

For the Wittig reaction, factors such as the choice of solvent, base, and reaction temperature can significantly impact the stereoselectivity and yield. researchgate.net For instance, the use of salt-free conditions is often preferred to enhance the (Z)-selectivity of non-stabilized ylides. The choice of base for deprotonating the phosphonium salt is also crucial, with strong bases like n-butyllithium or sodium amide being commonly employed. libretexts.org

Table 1: General Parameters for Optimization of Wittig Reaction for Dienyl Ester Synthesis

| Parameter | Variation | Expected Outcome on Stereoselectivity | Reference |

| Ylide Type | Stabilized vs. Non-stabilized | Stabilized ylides favor (E)-alkenes; Non-stabilized ylides favor (Z)-alkenes. | researchgate.net |

| Solvent | Polar aprotic (e.g., DMF) vs. Nonpolar (e.g., Toluene) | Can influence the stability of the betaine intermediate and thus stereoselectivity. | researchgate.net |

| Base | Strong, non-nucleophilic bases (e.g., n-BuLi, NaNH2) | Efficient deprotonation of the phosphonium salt. | libretexts.org |

| Temperature | Low temperature vs. Room temperature | Can affect the kinetic vs. thermodynamic control of the reaction. | researchgate.net |

| Additives | Lithium salts | Can lead to isomerization and reduced (Z)-selectivity. | wikipedia.org |

Synthetic Routes to Related Tetradecadienoate and Tetradecatrienoate Analogs

The synthetic strategies developed for methyl tetradeca-3,5-dienoate are readily adaptable for the preparation of a variety of related tetradecadienoate and tetradecatrienoate analogs, many of which are important insect pheromones. diva-portal.orgrsc.org

For example, the synthesis of methyl (2E,4Z)-2,4-decadienoate, a pheromone component of the bark beetle Pityogenes chalcographus, has been achieved through various methods, including iron-catalyzed cross-coupling reactions. researchgate.net The synthesis of conjugated dienic insect sex pheromones often relies on building blocks that can be coupled in a stereocontrolled manner. diva-portal.org

The synthesis of tetradecatrienoate analogs, such as methyl (R,E)-2,4,5-tetradecatrienoate, introduces additional complexity due to the presence of a third double bond, often an allene, which also requires stereocontrol. researchgate.net As mentioned earlier, the synthesis of this compound involved a key ortho ester Claisen rearrangement to establish the chiral allene. researchgate.net

The bioproduction of pheromone analogs in engineered yeast is also an emerging and promising approach. For instance, (Z,E)-9,12-tetradecadienyl acetate has been produced in Saccharomyces cerevisiae through metabolic engineering. nih.gov This "green chemistry" approach offers a sustainable alternative to chemical synthesis. nih.gov

Comprehensive Spectroscopic and Chromatographic Characterization of Methyl Tetradeca 3,5 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and spin-spin coupling of its hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal information about adjacent protons.

For a molecule like methyl tetradeca-3,5-dienoate, one would expect to see signals corresponding to the methyl ester protons, the olefinic protons of the conjugated diene system, the allylic protons, and the protons of the long alkyl chain. The stereochemistry of the double bonds (E or Z) would significantly influence the coupling constants of the olefinic protons.

Table 1: Predicted ¹H NMR Data for a Related Compound (Illustrative) This table is for illustrative purposes and does not represent data for methyl tetradeca-3,5-dienoate.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| ~5.7-7.3 | m | - | Olefinic Protons (H-3, H-4, H-5, H-6) |

| ~3.7 | s | - | OCH₃ |

| ~2.2 | t | ~7.5 | CH₂-C=O |

| ~1.2-1.4 | m | - | -(CH₂)n- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides a spectrum of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic).

Table 2: Predicted ¹³C NMR Data for a Related Compound (Illustrative) This table is for illustrative purposes and does not represent data for methyl tetradeca-3,5-dienoate.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~174 | C=O (Ester) |

| ~120-140 | Olefinic Carbons (C-3, C-4, C-5, C-6) |

| ~51 | OCH₃ |

| ~34 | CH₂-C=O |

| ~22-32 | -(CH₂)n- |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.

These techniques would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the conjugated diene system with the rest of the fatty acid chain in methyl tetradeca-3,5-dienoate.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For a fatty acid methyl ester, characteristic fragmentations include cleavage at the ester group and along the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For methyl tetradeca-3,5-dienoate (C15H26O2), HRMS would confirm the elemental composition by providing a highly accurate mass measurement.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Methyl tetradeca-3,5-dienoate |

| Methyl tetradecanoate |

| Methyl 3,5-tetradecadiynoate |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Bond Types

Infrared (IR) spectroscopy is a important tool for the identification of functional groups and bond types within a molecule. For methyl tetradeca-3,5-dienoate, the IR spectrum reveals characteristic absorption bands that confirm its structure as a conjugated dienoic ester. The presence of a strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. spectroscopyonline.com The conjugation of the double bonds typically shifts the C=O stretch to a slightly lower wavenumber compared to a saturated ester.

Table 1: Characteristic Infrared Absorption Bands for Methyl Tetradeca-3,5-dienoate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong |

| Conjugated Diene (C=C) | Stretch | 1600 - 1650 | Medium to Weak |

| Ester C-O | Asymmetric Stretch | ~1250 | Strong |

| Ester C-O | Symmetric Stretch | ~1100 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

Advanced Chromatographic Methodologies for Purity Assessment and Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like methyl tetradeca-3,5-dienoate. In GC, the compound is separated from a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. japsonline.com

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint. For methyl tetradeca-3,5-dienoate, the molecular ion peak (M+) would correspond to its molecular weight. Common fragmentation patterns for fatty acid methyl esters include the loss of a methoxy (B1213986) group (-OCH₃) resulting in a peak at M-31, and a characteristic peak at m/z 74 due to McLafferty rearrangement. researchgate.net Other significant fragments can arise from cleavage at various points along the hydrocarbon chain. researchgate.netchemguide.co.uk The relative abundance of these fragments helps to elucidate the structure of the molecule.

Table 2: Expected GC-MS Data for Methyl Tetradeca-3,5-dienoate

| Parameter | Description | Expected Value/Observation |

| Retention Time (RT) | Time to elute from the GC column. | Dependent on GC conditions (column, temperature program). |

| Molecular Ion (M+) | Peak corresponding to the intact molecule's mass. | m/z = 238.37 (for C₁₅H₂₆O₂) |

| Key Fragment 1 | Loss of a methoxy group (-OCH₃). | m/z = 207 |

| Key Fragment 2 | McLafferty rearrangement. | m/z = 74 |

| Other Fragments | Cleavage along the alkyl chain. | Various m/z values depending on cleavage points. |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For the analysis of methyl tetradeca-3,5-dienoate, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile (B52724) and water. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Unsaturated compounds like methyl tetradeca-3,5-dienoate can be detected using a UV detector, as the conjugated diene system absorbs UV light. nih.gov The wavelength of maximum absorbance (λmax) for a conjugated diene is typically in the range of 220-250 nm. HPLC can be particularly useful for separating different geometric isomers (cis/trans) of the diene system. nih.gov Silver ion HPLC (Ag+-HPLC) is a specialized technique that can be employed for enhanced separation of unsaturated fatty acid methyl esters based on the number, position, and geometry of the double bonds. nih.gov

Table 3: Typical HPLC Conditions for Methyl Tetradeca-3,5-dienoate Analysis

| Parameter | Condition |

| Mode | Reversed-Phase (RP-HPLC) or Silver Ion (Ag+-HPLC) |

| Stationary Phase | Octadecylsilyl (C18) for RP-HPLC; Silver ion-impregnated silica (B1680970) for Ag+-HPLC |

| Mobile Phase | Acetonitrile/Water gradient for RP-HPLC; Hexane/Acetonitrile for Ag+-HPLC |

| Detection | UV Detector (e.g., at 234 nm for conjugated dienes) |

When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), specialized chromatographic techniques are required to separate them. Chiral chromatography is the primary method for determining the enantiomeric purity of compounds like methyl tetradeca-3,5-dienoate, should it possess a chiral center. Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic methods impossible. libretexts.org

Chiral resolution is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP is critical and often specific to the class of compound being analyzed. For fatty acid esters, CSPs based on derivatives of cellulose (B213188) or amylose, or Pirkle-type phases like (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have been used successfully. nih.gov The separation can be influenced by factors such as the mobile phase composition and column temperature. nih.gov The successful separation of enantiomers allows for the quantification of each, providing the enantiomeric excess (ee) or enantiomeric ratio of the sample.

Table 4: Considerations for Chiral Chromatography of Methyl Tetradeca-3,5-dienoate

| Parameter | Description |

| Principle | Differential interaction of enantiomers with a chiral stationary phase. |

| Stationary Phase | Chiral selector (e.g., polysaccharide-based, Pirkle-type). |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). |

| Detection | UV or other suitable detector. |

| Outcome | Separation of enantiomeric peaks, allowing for enantiomeric purity determination. |

Computational Chemistry and Theoretical Modeling of Methyl Tetradeca 3,5 Dienoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in providing a foundational understanding of methyl tetradeca-3,5-dienoate at the molecular level.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy state. For methyl tetradeca-3,5-dienoate, this process would involve exploring the potential energy surface to identify the global minimum, which corresponds to the most stable conformer.

The process begins with defining an initial molecular structure. DFT calculations, using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)), then iteratively adjust the atomic coordinates to minimize the electronic energy of the system. The choice of functional and basis set is critical, as it balances computational cost with accuracy. For flexible molecules like methyl tetradeca-3,5-dienoate, with its long alkyl chain, identifying the global minimum requires a systematic conformational search.

The conjugated diene system (C3=C4-C5=C6) will have several possible stereoisomers (E,E; E,Z; Z,E; Z,Z), each with a distinct geometry and energy. DFT calculations can predict the relative stabilities of these isomers. For instance, calculations on similar unsaturated esters have shown that the all-trans (E,E) configuration is often the most stable due to reduced steric hindrance.

Table 1: Illustrative DFT Data for Isomers of Methyl Tetradeca-3,5-dienoate This table is illustrative, as specific published data for this molecule is not available. The values represent the type of data generated from DFT calculations.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| (3E, 5E)-methyl tetradeca-3,5-dienoate | 0.00 | ~1.8 |

| (3Z, 5E)-methyl tetradeca-3,5-dienoate | +1.2 | ~2.1 |

| (3E, 5Z)-methyl tetradeca-3,5-dienoate | +1.5 | ~2.0 |

| (3Z, 5Z)-methyl tetradeca-3,5-dienoate | +3.0 | ~2.5 |

Once the geometry of methyl tetradeca-3,5-dienoate is optimized, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized or isolated compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts can be compared with experimental data to aid in spectral assignment, especially for the complex olefinic region of the diene.

Vibrational Frequencies: The analysis of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These correspond to the peaks observed in an infrared (IR) spectrum. For methyl tetradeca-3,5-dienoate, this would allow for the assignment of characteristic vibrational modes, such as the C=O stretch of the ester group, the C=C stretches of the conjugated diene, and various C-H bending and stretching modes. These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational method. acs.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table illustrates the type of data expected from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | ~1720-1740 | Ester carbonyl group |

| C=C Stretch (Symmetric) | ~1640-1660 | Conjugated diene system |

| C=C Stretch (Asymmetric) | ~1600-1620 | Conjugated diene system |

| C-O Stretch | ~1170-1250 | Ester C-O bond |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. For a flexible molecule like methyl tetradeca-3,5-dienoate, MD is crucial for understanding its conformational landscape and how it interacts with its environment. mdpi.com

Simulations of long-chain esters in various environments reveal how the aliphatic tail can fold and adopt numerous conformations. mdpi.comnih.gov This flexibility is critical for its ability to fit into binding pockets of proteins, such as pheromone receptors. MD simulations can quantify the conformational freedom of the rotatable bonds in the tetradecyl chain and calculate the free energy differences between various folded and extended states. These simulations can also model intermolecular interactions, such as how multiple molecules of methyl tetradeca-3,5-dienoate might aggregate or how they interact with solvent molecules.

In Silico Prediction of Biological Activity and Receptor Binding Affinity (e.g., Pheromone Receptors)

Given that many structurally similar long-chain unsaturated esters function as pheromones, a key application of computational modeling is to predict the binding affinity of methyl tetradeca-3,5-dienoate to potential pheromone receptors. This is typically achieved through molecular docking, an in silico method that predicts the preferred orientation and binding energy of a ligand when it interacts with a target protein. nih.govnrfhh.com

The process involves:

Obtaining a Receptor Structure: A 3D structure of the target pheromone-binding protein is required, which can be obtained from experimental methods like X-ray crystallography or approximated using homology modeling if the structure is unknown. youtube.com

Docking Simulation: The methyl tetradeca-3,5-dienoate molecule is computationally "docked" into the binding site of the receptor. Docking algorithms explore various possible binding poses and score them based on a scoring function that estimates the binding free energy. nrfhh.com

Analysis of Binding: The results provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govnih.gov

This in silico screening can rapidly assess the potential for methyl tetradeca-3,5-dienoate to act as a pheromone and guide further experimental testing. youtube.com

Development of Cheminformatics Tools for Dienoate Structural Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. parssilico.comresearchgate.net For a class of compounds like dienoates, cheminformatics tools are essential for managing structural information, predicting properties, and identifying structure-activity relationships (QSAR).

Several open-source and commercial toolkits, such as RDKit and the Chemistry Development Kit (CDK), provide functionalities to:

Calculate Molecular Descriptors: These are numerical representations of a molecule's chemical and physical properties. For methyl tetradeca-3,5-dienoate, descriptors could include molecular weight, logP (lipophilicity), number of rotatable bonds, and topological polar surface area (TPSA).

Structural Searching: Large databases can be searched for molecules containing the conjugated dienoate motif.

QSAR Modeling: If bioactivity data is available for a series of related dienoates, cheminformatics tools can be used to build QSAR models that correlate molecular descriptors with biological activity. These models can then predict the activity of new, untested compounds like methyl tetradeca-3,5-dienoate.

These tools facilitate the systematic analysis of dienoates, helping to understand how structural variations in the conjugated system and the alkyl chain influence their properties and biological function. nih.gov

Emerging Research Applications and Future Perspectives in Chemical Science

Methyl Tetradeca-3,5-dienoate as a Versatile Synthetic Intermediate

Methyl tetradeca-3,5-dienoate, a 15-carbon unsaturated ester, possesses a conjugated diene system that imparts unique reactivity, making it a valuable building block in organic synthesis. This reactivity allows for its transformation into a variety of more complex molecules.

Building Block for Complex Natural Product Synthesis

The conjugated diene motif is a common feature in a wide array of natural products, including pheromones, macrolides, and polyketides. While specific examples of the direct use of Methyl tetradeca-3,5-dienoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural features make it a plausible precursor. For instance, the synthesis of isomers of megatomoic acid, the sex attractant of the black carpet beetle, involves a (3E,5Z)-tetradecadienoic acid structure, highlighting the relevance of this carbon skeleton in chemical ecology. lookchem.com The synthesis of related conjugated dienoates often serves as a key step in the construction of such bioactive molecules. mdpi.com

The reactivity of the diene allows for stereocontrolled additions and cycloadditions, which are crucial for establishing the complex stereochemistry often found in natural products. The controlled hydrogenation of one or both double bonds, or their epoxidation, can introduce new stereocenters and functional groups, paving the way for the synthesis of intricate molecular architectures.

Precursor for Advanced Organic Materials

The polymerization of conjugated dienes is a well-established method for producing polymers with a range of properties, from elastomers to conductive materials. libretexts.org Fatty acid methyl esters (FAMEs), the broader class to which Methyl tetradeca-3,5-dienoate belongs, are increasingly investigated as renewable feedstocks for polymer synthesis. researchgate.netresearchgate.net Acyclic diene metathesis (ADMET) polymerization of long-chain dienes, followed by hydrogenation, can yield high-molecular-weight polyesters with tailored properties. nih.gov

While specific studies on the polymerization of Methyl tetradeca-3,5-dienoate are not prominent, its structure suggests its potential as a monomer or co-monomer. The resulting polymers could exhibit interesting thermal and mechanical properties, influenced by the long alkyl chain. Furthermore, the conjugated diene functionality could be exploited for post-polymerization modifications, allowing for the introduction of various functional groups to create advanced materials with applications in coatings, adhesives, or as specialty elastomers. The valorization of FAMEs into dibasic esters for lubricant basestocks is another area where derivatives of such dienoates could find application. rsc.org

Exploration of Novel Chemical Reactivity and Catalysis with Dienoyl Esters

The conjugated dienoyl ester functionality is a playground for exploring novel chemical transformations and catalytic processes. The Diels-Alder reaction is a cornerstone of diene chemistry, allowing for the construction of six-membered rings with high stereocontrol. masterorganicchemistry.commasterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of an electron-withdrawing group, a role fulfilled by the methyl ester group in Methyl tetradeca-3,5-dienoate. acs.org This makes it a potentially excellent diene for reactions with a variety of dienophiles to create complex cyclic structures.

Modern catalysis offers a wealth of opportunities to selectively transform conjugated dienes. Transition metal catalysts, for instance, can facilitate a variety of reactions, including selective hydrogenations, hydrofunctionalizations, and cross-coupling reactions. The development of catalysts for the stereoselective synthesis of specific isomers of conjugated dienoates is an active area of research. acs.org Furthermore, biocatalysts, such as lipases, are widely used in the transesterification of fatty acid esters and could potentially be employed for the synthesis or modification of Methyl tetradeca-3,5-dienoate and other similar molecules. mdpi.com

Interdisciplinary Research Integrating Methyl Tetradeca-3,5-dienoate

The unique properties of Methyl tetradeca-3,5-dienoate and related fatty acid derivatives position them at the intersection of several scientific disciplines.

Chemistry and Biology: The structural similarity of Methyl tetradeca-3,5-dienoate to naturally occurring fatty acids and pheromones makes it a candidate for probing biological systems. lookchem.com Such compounds can be used to study enzyme specificity, receptor binding, and metabolic pathways. The profiling of fatty acid methyl esters is a known technique for microbial fingerprinting and identification. wikipedia.org

Materials Science and Engineering: As discussed, the potential for Methyl tetradeca-3,5-dienoate to act as a monomer for bio-based polymers connects organic chemistry with materials science. researchgate.net The development of sustainable materials from renewable resources is a major global focus, and long-chain dienoates derived from natural fats and oils are promising candidates. researchgate.net

Food Science and Nutrition: While not for direct consumption, the study of the oxidation and stability of unsaturated fatty acid esters is of great importance in food science. The conjugated diene system in Methyl tetradeca-3,5-dienoate would be susceptible to oxidation, and understanding these processes is crucial for the development of stable bio-based products.

Future Directions in the Academic Study of Conjugated Dienoyl Esters

The academic study of conjugated dienoyl esters, including Methyl tetradeca-3,5-dienoate, is poised for significant advancement. Several key areas for future research can be identified:

Development of Novel Catalytic Methods: A primary focus will likely be on the development of new and highly selective catalytic methods for the synthesis and transformation of conjugated dienoyl esters. This includes catalysts for stereoselective synthesis of specific E/Z isomers, as well as for novel functionalization reactions.

Exploration of Polymer Chemistry: A deeper investigation into the polymerization of long-chain conjugated dienoyl esters is warranted. This includes exploring different polymerization techniques (e.g., ADMET, radical polymerization) and characterizing the properties of the resulting polymers. The goal would be to create novel, sustainable materials with unique properties.

Elucidation of Biological Roles: For compounds like Methyl tetradeca-3,5-dienoate that mimic natural structures, further research into their biological activity is a promising avenue. This could involve screening for antimicrobial, antifungal, or insecticidal properties, as well as their potential roles in cell signaling and metabolism.

Computational and Spectroscopic Studies: Advanced computational modeling can provide deeper insights into the reactivity and spectroscopic properties of these molecules. nih.gov This can aid in predicting reaction outcomes and understanding the structure-property relationships that govern their behavior.

Q & A

Q. What are the established synthetic routes for methyl tetradeca-3,5-dienoate, and what methodological considerations are critical for reproducibility?

Methyl tetradeca-3,5-dienoate is synthesized via esterification of (3E,5Z)-tetradeca-3,5-dienoic acid (megatomoic acid) using methanol under acidic catalysis. A key intermediate involves Wittig reactions to establish conjugated diene systems, followed by catalytic hydrogenation and ester hydrolysis . For reproducibility, precise control of reaction conditions (e.g., temperature, stoichiometry of lithium acetylide intermediates) is essential, as minor deviations can lead to stereochemical impurities .

Q. How can researchers characterize the purity and structural integrity of methyl tetradeca-3,5-dienoate?

Methodological steps include:

- GC-MS : To verify molecular weight (238.366 g/mol) and detect impurities using retention indices .

- NMR : ¹H and ¹³C NMR to confirm double-bond positions (3E,5Z configuration) and ester functionality .

- HPLC : For resolving stereoisomers, particularly if synthetic routes yield mixed E/Z configurations .

Q. What are the primary challenges in quantifying methyl tetradeca-3,5-dienoate in biological matrices?

Challenges include low volatility (limiting GC applications) and matrix interference. Solutions involve:

- Derivatization : Using silylation agents to enhance volatility for GC-MS.

- LC-MS/MS : With reverse-phase columns (C18) and electrospray ionization (ESI) for sensitive detection .

Advanced Research Questions

Q. How can synthetic protocols for methyl tetradeca-3,5-dienoate be optimized to improve stereochemical fidelity?

Advanced strategies include:

- Chiral Catalysts : Employing asymmetric hydrogenation catalysts to control double-bond geometry during intermediate steps .

- Computational Modeling : DFT calculations to predict transition states in Wittig reactions, minimizing unwanted stereoisomers .

- In-situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.

Q. What methodologies resolve contradictions in reported bioactivity data for methyl tetradeca-3,5-dienoate?

Discrepancies in bioactivity (e.g., insect pheromone vs. antifungal activity) may arise from stereochemical variations or impurities. Researchers should:

Q. How does the stereochemistry of methyl tetradeca-3,5-dienoate influence its physicochemical stability?

The (3E,5Z) configuration increases susceptibility to oxidation due to conjugated diene reactivity. Stability studies should:

- Assess Degradation : Under varying temperatures and light exposure via accelerated stability testing.

- Stabilizers : Test antioxidants (e.g., BHT) in storage solutions to extend shelf life .

Q. What advanced techniques are recommended for elucidating degradation pathways of methyl tetradeca-3,5-dienoate in environmental samples?

- High-Resolution Mass Spectrometry (HRMS) : To identify degradation products (e.g., dihydroxy or epoxidized derivatives).

- Isotopic Labeling : Use ¹³C-labeled analogs to trace metabolic pathways in soil or aquatic systems .

Methodological Frameworks

- For Synthesis Optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and reaction time .

- For Data Contradictions : Use systematic reviews aligned with PRISMA guidelines to aggregate and critique literature, prioritizing studies with rigorous analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.